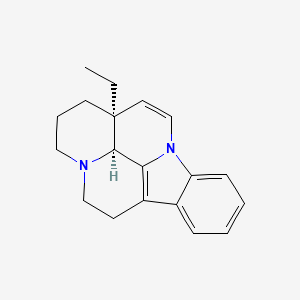
(-)-Eburnamenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Eburnamenine: is a naturally occurring indole alkaloid found in the plant species Vinca minor. It is known for its complex structure and significant pharmacological properties. This compound has attracted considerable attention due to its potential therapeutic applications, particularly in the field of neurology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Eburnamenine typically involves several steps, starting from simpler indole derivatives. One common synthetic route includes the Pictet-Spengler reaction, which forms the core indole structure. This is followed by various functional group modifications to achieve the final compound. The reaction conditions often involve acidic or basic catalysts, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow chemistry and automated synthesis have been employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Eburnamenine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Eburnamenine is used as a precursor for the synthesis of more complex indole alkaloids. Its unique structure makes it a valuable starting material for various synthetic transformations.
Biology: In biological research, this compound is studied for its potential neuroprotective effects. It has been shown to interact with various neurotransmitter systems, making it a candidate for the treatment of neurological disorders.
Medicine: Medically, this compound has been investigated for its potential use in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a promising therapeutic agent.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals. Its complex structure and pharmacological properties make it a valuable compound for drug discovery and development.
Mécanisme D'action
Molecular Targets and Pathways: (-)-Eburnamenine exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It has been shown to modulate the activity of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function. Additionally, this compound may inhibit the reuptake of these neurotransmitters, enhancing their availability in the synaptic cleft.
Comparaison Avec Des Composés Similaires
Vinblastine: Another indole alkaloid with similar pharmacological properties.
Vincristine: Known for its use in chemotherapy, this compound shares structural similarities with (-)-Eburnamenine.
Reserpine: An alkaloid with antihypertensive and antipsychotic effects.
Uniqueness: What sets this compound apart from these similar compounds is its specific interaction with neurotransmitter systems and its potential neuroprotective effects. While other indole alkaloids may have broader pharmacological activities, this compound’s unique mechanism of action makes it particularly valuable for neurological research and therapy.
Propriétés
Numéro CAS |
38199-30-3 |
|---|---|
Formule moléculaire |
C19H22N2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene |
InChI |
InChI=1S/C19H22N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-4,6-7,10,13,18H,2,5,8-9,11-12H2,1H3/t18-,19+/m1/s1 |
Clé InChI |
VKTOXAGUZWAECL-MOPGFXCFSA-N |
SMILES isomérique |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C=C2 |
SMILES canonique |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


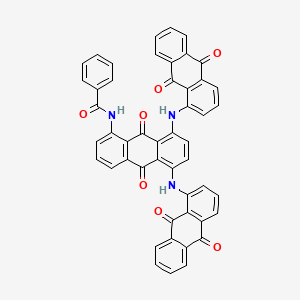
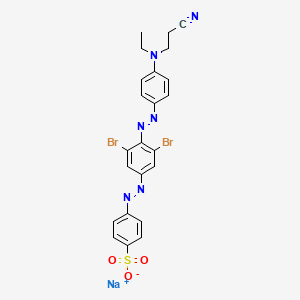

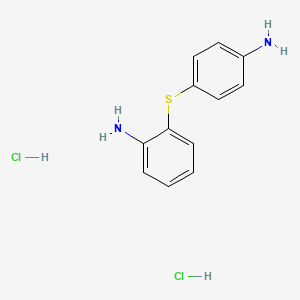

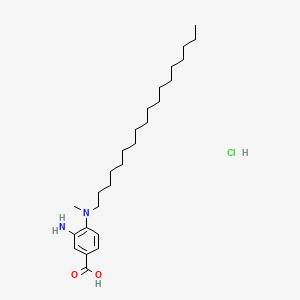
![[(3S,3aR,6S,6aS)-3-[4-[3-(6,7-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12712330.png)
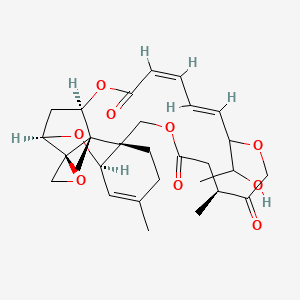

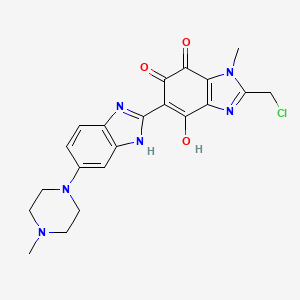
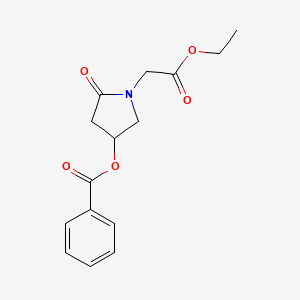
![(8Z,9Z,11Z,12Z)-N-[2-[4,5-Dihydro-2-(heptadeca-8,11-dienyl)-1H-imidazol-1-YL]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12712354.png)


